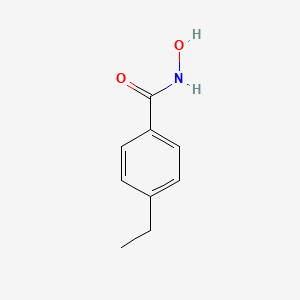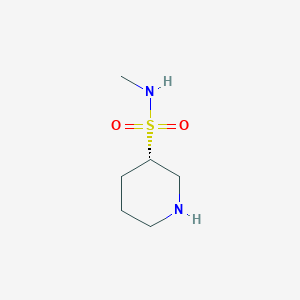
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the piperidine-2,6-dione derivatives, which are known for their diverse biological activities and therapeutic potential.
Méthodes De Préparation
The synthesis of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a precursor compound followed by functional group transformations to introduce the ethynyl group. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride or hydrogen gas.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including cancer treatment and immunomodulation
Mécanisme D'action
The mechanism of action of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain proteins and enzymes, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of zinc finger proteins, which play a crucial role in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other piperidine-2,6-dione derivatives, such as:
Lenalidomide: Known for its use in treating multiple myeloma and other cancers, lenalidomide shares a similar core structure but differs in its specific functional groups
Thalidomide: Another related compound, thalidomide, has a similar backbone but distinct pharmacological properties and applications.
Pomalidomide: This compound is also used in cancer therapy and has structural similarities with this compound.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
3-(5-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-3-4-10-8-17(15(20)11(10)7-9)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19) |
Clé InChI |
TWQXTOOQBXFHKM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)





